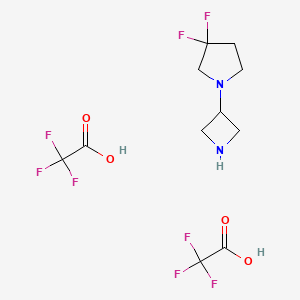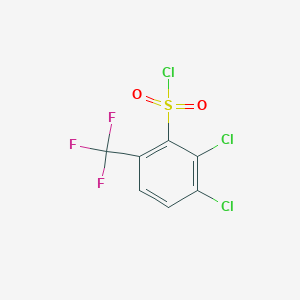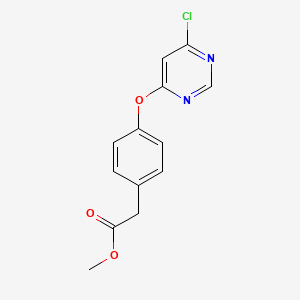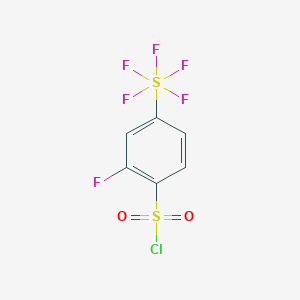
Cloruro de 2-fluoro-4-(pentafluorosulfur)bencenosulfonilo
Descripción general
Descripción
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is a chemical compound with the molecular formula C6H3ClF6O2S2 and a molecular weight of 320.66 g/mol . This compound is characterized by the presence of a fluorine atom and a pentafluorosulfur group attached to a benzenesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological systems and can act as a probe for investigating enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Métodos De Preparación
The synthesis of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride involves several steps. One common method includes the activation of sulfonamides using pyrilium salts, deoxygenation of sulfonic acids, and electrochemical oxidation of thiols . Industrial production methods often involve transition-metal-catalyzed processes using palladium, copper, or nickel as catalysts. Additionally, sulfur dioxide fluoride gas (SO2F2) can be used as an electrophilic hub in the synthesis .
Análisis De Reacciones Químicas
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The compound can also participate in addition reactions with suitable reagents.
Common reagents used in these reactions include pyrilium salts, transition metal catalysts (palladium, copper, nickel), and sulfur dioxide fluoride gas . The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition or modification of enzyme activities, affecting various biochemical pathways .
Comparación Con Compuestos Similares
2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride can be compared with other similar compounds, such as:
Sulfonyl Fluorides: These compounds share similar reactivity and stability, making them useful in various chemical and biological applications.
Sulfonyl Chlorides: While similar in structure, sulfonyl chlorides may have different reactivity and applications compared to sulfonyl fluorides.
Fluorinated Benzenesulfonyl Compounds: These compounds have similar functional groups and can be used in similar applications.
The uniqueness of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride lies in its specific combination of fluorine and pentafluorosulfur groups, which impart distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6O2S2/c7-16(14,15)6-2-1-4(3-5(6)8)17(9,10,11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENLAXFDLJQZSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)


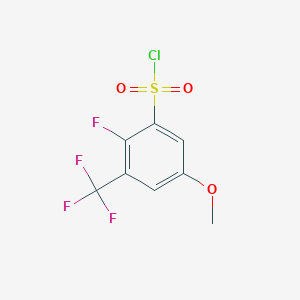

![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)

